N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-4-2-1-3-5-16)20-14-15-8-12-21(13-9-15)17-6-10-19-11-7-17/h1-7,10-11,15H,8-9,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASLAJJONHZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Coupling with Pyridine: The piperidine intermediate is then coupled with a pyridine derivative under specific conditions to form the pyridinyl-piperidine structure.
Benzamide Formation: The final step involves the reaction of the pyridinyl-piperidine intermediate with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of hypoxia-inducible factor 1 pathways, which are crucial in cancer research.
Biology: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Materials Science: It is explored for its potential use in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit the activity of hypoxia-inducible factor 1, leading to the modulation of gene expression and induction of apoptosis in tumor cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-target complex .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences, synthesis yields, and physicochemical properties of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide and related compounds:
Key Observations:
- Substituent Effects on Yield : Pyridin-4-yl derivatives (e.g., CCG258206) exhibit higher synthetic yields (90%) compared to pyridin-2-yl analogs (24%), suggesting steric or electronic advantages in the 4-position .
- Biological Activity: Fluorine and benzo[d][1,3]dioxole groups in CCG258205/206 correlate with kinase inhibition, while hydroxymethyl/phenylaminoethyl groups () may enhance ion channel targeting .
- Crystallographic Stability : The 4-methylbenzoyl group in ’s compound stabilizes a half-chair piperidine conformation via hydrogen bonding, which could influence solubility and solid-state stability .
Crystallographic Data
- Conformational Analysis : Piperidine rings in analogs adopt half-chair conformations (e.g., puckering parameters q₃ = 0.5563 Å in ), stabilized by intramolecular hydrogen bonds (N–H⋯O) .
- Dihedral Angles : The 89.1° dihedral angle between benzene rings in 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide suggests orthogonal orientation, reducing steric clash .
Implications for Drug Design
- Target Selectivity : Pyridin-4-yl substitution (vs. 2-yl or 3-yl) may optimize receptor binding via spatial positioning of the nitrogen lone pair .
- Metabolic Stability : Fluorine and electron-withdrawing groups (e.g., nitro) could enhance metabolic resistance, as seen in RORC2 inverse agonists () .
- Solubility vs. Permeability : Polar pyridine groups improve aqueous solubility, while thiophene or aryl substitutions balance lipophilicity for CNS penetration .
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity related to tyrosine kinase inhibition. This compound's structure combines a benzamide moiety with piperidine and pyridine rings, which contributes to its unique pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of tyrosine kinases , which are critical enzymes involved in various cellular processes, including growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt signaling pathways that are often dysregulated in cancers and other diseases.
Target Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways:
- Cell Growth and Differentiation : Disruption in these pathways can lead to the prevention of disease progression, particularly in cancers such as leukemia.
- Signal Transduction : The compound may modulate various signal transduction pathways that are crucial for cellular responses to external stimuli.
Anticancer Potential
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can effectively inhibit the activity of several receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in cancer cells.
| Target Kinases | Inhibition Percentage | Disease Context |
|---|---|---|
| EGFR | 91% at 10 nM | Lung Cancer |
| HER2 | 92% at 10 nM | Breast Cancer |
| PDGFRα | Significant inhibition | Various Cancers |
This table summarizes the inhibitory effects of this compound on key kinases involved in tumorigenesis.
Neurological Disorders
Apart from its anticancer properties, this compound is also being studied for its potential therapeutic effects in neurological disorders. Its ability to interact with biological macromolecules suggests possible applications in treating conditions like Alzheimer's disease, where modulation of signaling pathways could be beneficial.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : In cell line assays, this compound demonstrated potent inhibitory effects against cancer cell proliferation, with IC50 values significantly lower than other known inhibitors.
- Animal Models : Preclinical trials using xenograft models have shown that treatment with this compound results in reduced tumor growth compared to controls, indicating its potential as a viable therapeutic option.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its target kinases, revealing key amino acid residues involved in binding affinity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
